molecular formula C8H18Hg B13811428 MERCURY, DI-sec-BUTYL- CAS No. 691-88-3

MERCURY, DI-sec-BUTYL-

Cat. No.: B13811428
CAS No.: 691-88-3
M. Wt: 314.82 g/mol
InChI Key: WMBMHYBGXVKXNB-UHFFFAOYSA-N
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Description

Mercury, di-sec-butyl- is an organomercury compound where two sec-butyl groups are bonded to a mercury atom. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes. they are also recognized for their toxicity and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury, di-sec-butyl- can be synthesized using the Grignard reagent method. This involves the reaction of sec-butylmagnesium bromide with mercuric chloride. The reaction proceeds as follows:

  • Preparation of sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium in dry ether.
  • Reaction of the prepared Grignard reagent with mercuric chloride to form mercury, di-sec-butyl-.

The reaction conditions typically require an inert atmosphere to prevent oxidation and moisture, which can interfere with the reaction .

Industrial Production Methods

Industrial production of mercury, di-sec-butyl- is less common due to the toxicity of mercury compounds. when produced, it follows similar synthetic routes as described above, with stringent controls to manage and mitigate the release of mercury into the environment.

Chemical Reactions Analysis

Types of Reactions

Mercury, di-sec-butyl- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form mercury(II) compounds.

    Reduction: It can be reduced to elemental mercury.

    Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.

    Reduction: Elemental mercury (Hg).

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

Mercury, di-sec-butyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of mercury, di-sec-butyl- involves the interaction of the mercury atom with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, causing toxic effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.

    Diethylmercury: Similar structure with two ethyl groups.

    Diphenylmercury: Contains two phenyl groups bonded to mercury.

Uniqueness

Mercury, di-sec-butyl- is unique due to the presence of sec-butyl groups, which provide different steric and electronic properties compared to other organomercury compounds. This can influence its reactivity and interactions with other molecules .

Properties

CAS No.

691-88-3

Molecular Formula

C8H18Hg

Molecular Weight

314.82 g/mol

IUPAC Name

di(butan-2-yl)mercury

InChI

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*3H,4H2,1-2H3;

InChI Key

WMBMHYBGXVKXNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Hg]C(C)CC

Origin of Product

United States

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